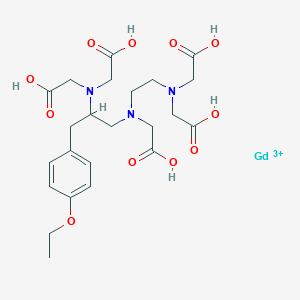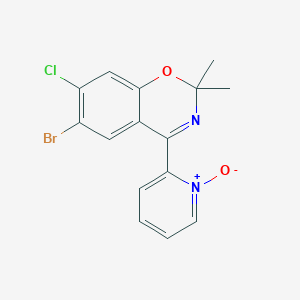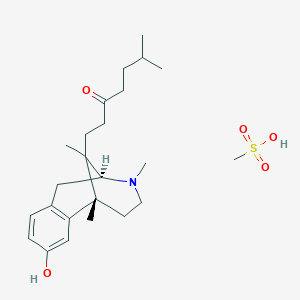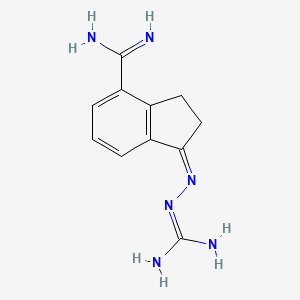
Gadoxate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadoxate is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriaminepentaacetic acid. The process involves the following steps:
Chelation Reaction: Ethoxybenzyl diethylenetriaminepentaacetic acid is reacted with gadolinium chloride in an aqueous solution.
pH Adjustment: The pH of the solution is adjusted to ensure complete chelation.
Purification: The resulting solution is purified to remove any unreacted gadolinium ions and other impurities.
Industrial Production Methods: Industrial production of this compound involves large-scale chelation reactions under controlled conditions to ensure high purity and yield. The process includes:
Batch Processing: Large reactors are used to carry out the chelation reaction.
Filtration and Purification: The solution is filtered and purified using techniques such as ion exchange chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required standards for medical use.
Chemical Reactions Analysis
Types of Reactions: Gadoxate primarily undergoes complexation reactions due to its role as a contrast agent. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Chelation Reagents: Ethoxybenzyl diethylenetriaminepentaacetic acid and gadolinium chloride.
Reaction Conditions: Aqueous medium, controlled pH, and temperature.
Major Products: The major product of the chelation reaction is gadoxetate disodium, a stable complex of gadolinium with ethoxybenzyl diethylenetriaminepentaacetic acid .
Scientific Research Applications
Gadoxate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study chelation and complexation reactions.
Biology: Helps in understanding the transport and uptake mechanisms of hepatocytes.
Industry: Employed in the development of new contrast agents and imaging techniques.
Mechanism of Action
Gadoxate exerts its effects through a biphasic mode of action:
Extracellular Distribution: After intravenous injection, this compound distributes in the extracellular space.
Hepatocyte Uptake: It is selectively taken up by hepatocytes due to the presence of organic anion-transporting polypeptides.
Biliary Excretion: this compound is excreted into the bile ducts, enhancing the contrast between liver tissue and lesions
Comparison with Similar Compounds
Gadoxate is unique among gadolinium-based contrast agents due to its hepatospecific properties. Similar compounds include:
Gadobenate Dimeglumine: Another hepatobiliary contrast agent, but with lower hepatic uptake compared to this compound.
Gadopentetate Dimeglumine: Primarily used for general MRI imaging, lacks hepatospecific properties.
This compound’s ability to provide both dynamic and hepatobiliary phase imaging makes it particularly valuable for liver imaging, setting it apart from other contrast agents .
Properties
Molecular Formula |
C23H33GdN3O11+3 |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3 |
InChI Key |
PCZHWPSNPWAQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)
![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)



![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)

![1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole](/img/structure/B10782172.png)
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)

